Nabumetone

Content Navigation

CAS Number

Product Name

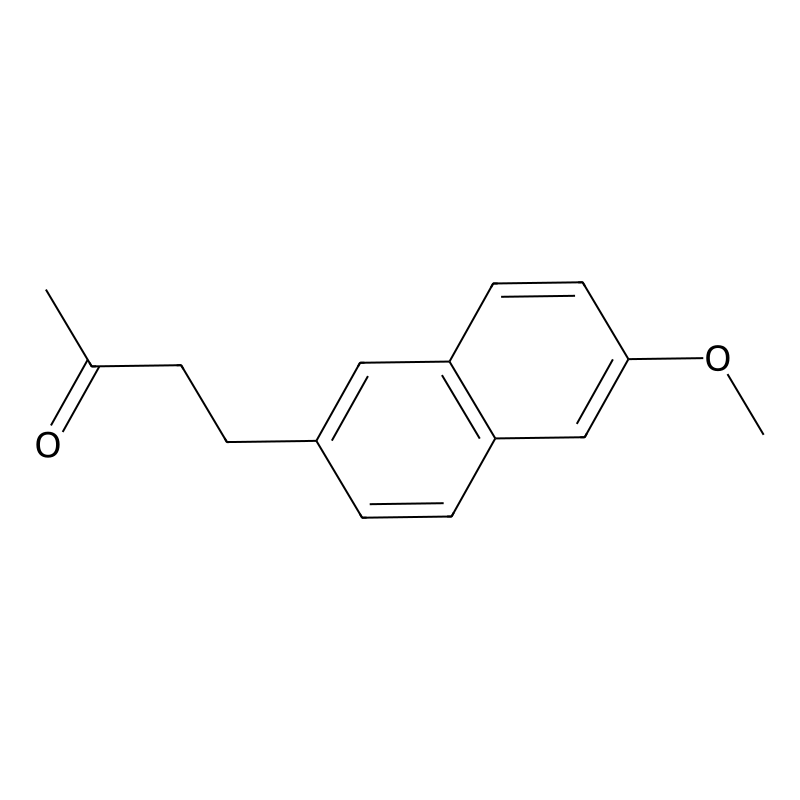

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.93e-03 g/L

Synonyms

Canonical SMILES

Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to treat pain and inflammation associated with osteoarthritis and rheumatoid arthritis []. However, scientific research on nabumetone extends beyond its established clinical applications. Here's a closer look at some key areas of scientific exploration:

Analgesic and Anti-inflammatory Effects

Nabumetone's mechanism of action as an analgesic (pain reliever) and anti-inflammatory agent is well-studied. It works by inhibiting enzymes called cyclooxygenases (COX), particularly COX-2 []. COX enzymes are involved in the production of prostaglandins, which contribute to pain and inflammation. Studies have demonstrated nabumetone's effectiveness in managing pain and inflammation in various conditions, including ankylosing spondylitis, soft tissue injuries, and juvenile rheumatoid arthritis [].

Gastrointestinal Effects

A significant area of research on nabumetone focuses on its gastrointestinal (GI) effects. Unlike some NSAIDs, nabumetone is a prodrug, meaning it requires conversion by the body into its active metabolite, 6-MNA, to exert its effects []. This unique property is believed to contribute to a lower risk of GI complications, such as ulcers, compared to other NSAIDs []. Research continues to investigate the mechanisms behind this potentially safer GI profile.

Cardiovascular Effects

The potential cardiovascular effects of NSAIDs, including nabumetone, are a growing area of scientific interest. Some studies have suggested a possible link between NSAID use and an increased risk of heart attack and stroke []. However, research on nabumetone specifically has yielded mixed results. Some studies show minimal impact on cardiovascular risk, while others suggest a need for further investigation [, ].

Drug Interactions

Research is ongoing to explore potential interactions between nabumetone and other medications. Unlike some NSAIDs, nabumetone appears not to significantly interact with anticoagulant medications (blood thinners) like acenocoumarol []. This finding suggests nabumetone might be a safer option for patients requiring both pain management and anticoagulation therapy.

Nabumetone is a nonsteroidal anti-inflammatory drug (NSAID) that functions as a prodrug, converting into its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), primarily in the liver. This compound is utilized mainly for the treatment of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. Unlike traditional NSAIDs, nabumetone is non-acidic, which contributes to its lower gastrointestinal side effects compared to other nonselective NSAIDs .

- O-Demethylation: Nabumetone undergoes O-demethylation to form 6-MNA.

- Reduction: The ketone group in nabumetone is reduced to an alcohol.

- Oxidative Cleavage: This reaction occurs in the side-chain to yield acetic acid derivatives .

These metabolic processes are crucial for its pharmacological activity, as the active metabolite 6-MNA is a potent inhibitor of cyclooxygenase enzymes, particularly COX-2.

Nabumetone's primary mechanism of action is through the inhibition of cyclooxygenase enzymes, specifically COX-2, which are responsible for the production of prostaglandins that mediate inflammation and pain. The active metabolite, 6-MNA, exhibits preferential COX-2 inhibition, which helps reduce inflammation with a lower risk of gastrointestinal complications compared to traditional NSAIDs .

Additionally, nabumetone has been shown to have minimal effects on renal function and blood pressure control in hypertensive patients taking angiotensin-converting enzyme inhibitors .

Nabumetone can be synthesized through various methods, primarily involving the following steps:

- Formation of the Naphthalene Derivative: Starting from naphthalene or its derivatives, chemical modifications are made to introduce functional groups.

- Ketone Formation: The introduction of a ketone group is achieved through oxidation reactions.

- Final Modifications: Further transformations lead to the formation of nabumetone as a prodrug .

The synthesis often involves careful control of reaction conditions to ensure high yields and purity.

Nabumetone is primarily used for:

- Management of Osteoarthritis: It helps alleviate pain and inflammation associated with this degenerative joint disease.

- Treatment of Rheumatoid Arthritis: Nabumetone provides symptomatic relief for patients suffering from this autoimmune disorder.

- Other Conditions: It has been evaluated for effectiveness in treating ankylosing spondylitis and soft tissue injuries .

The drug is typically administered orally, with an optimal dosage of 1 g once daily for osteoarthritis patients.

Nabumetone may interact with various medications and substances:

- Anticoagulants: Increased risk of bleeding when combined with anticoagulant therapies.

- Other NSAIDs: Co-administration can heighten gastrointestinal risks.

- ACE Inhibitors: Nabumetone does not adversely affect blood pressure control in patients on these medications .

Clinical studies indicate that nabumetone has a favorable safety profile compared to other NSAIDs, particularly regarding gastrointestinal complications.

Nabumetone shares similarities with other NSAIDs but is unique due to its non-acidic nature and selective COX-2 inhibition. Here’s a comparison with several similar compounds:

| Compound | Type | COX Selectivity | Gastrointestinal Risk | Notable Features |

|---|---|---|---|---|

| Nabumetone | Non-acidic NSAID | Preferential COX-2 | Lower than traditional NSAIDs | Prodrug; metabolized to active form |

| Diclofenac | Non-selective NSAID | Non-selective | Higher | More potent anti-inflammatory effects |

| Ibuprofen | Non-selective NSAID | Non-selective | Higher | Commonly used for mild pain relief |

| Celecoxib | Selective COX-2 inhibitor | Highly selective | Lower | Designed specifically for COX-2 inhibition |

| Indomethacin | Non-selective NSAID | Non-selective | Higher | Associated with more renal toxicity |

Nabumetone's unique profile as a non-acidic prodrug provides it with advantages in terms of tolerability and safety compared to traditional NSAIDs while maintaining effective anti-inflammatory properties .

Historical Evolution of Synthetic Methodologies

Nabumetone’s synthesis was first reported in 1977 via catalytic hydrogenation of 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-2-one (I), derived from aldol condensation of 2-acetyl-6-methoxynaphthalene and ethyl acetate. Early methods relied on sodium hydride (NaH) in dimethyl sulfoxide (DMSO), posing explosion risks and requiring anhydrous conditions. By the 1990s, alkaline alcoholates (e.g., sodium methoxide) replaced NaH, improving safety and reducing costs. Recent advancements employ continuous flow systems, reducing reaction times from hours to minutes while maintaining >85% yields.

Catalytic Hydrogenation Techniques for 4-(6-Methoxy-2-Naphthyl)-4-Hydroxybut-3-en-4-one

Hydrogenation of the α,β-unsaturated ketone (I) to nabumetone requires selective reduction of the C=C bond without ketone over-reduction. Key developments include:

- Catalyst Systems: Raney nickel (Ra/Ni) under 1–10 atm H₂ achieves 78–93% yields. Nickel catalysts coated with hydrogenated vegetable oil enhance stability, enabling reuse for >20 cycles.

- Base Additives: Sodium acetate (NaOAc) neutralizes HBr byproducts, minimizing side reactions (e.g., etherification).

- Solvent Optimization: Glacial acetic acid or toluene improves hydrogen solubility, facilitating complete conversion within 2–12 hours.

Table 1: Hydrogenation Parameters and Outcomes

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ra/Ni | 1–10 | 30–90 | 78–93 | 95–98 |

| 4% Ni-La-MgO | 15 | 140 | 93 | 99 |

| Pd/C (5%) | 1 | 25 | 85 | 90 |

Condensation Reaction Optimization Using Alkaline Alcoholates

The aldol condensation of 2-acetyl-6-methoxynaphthalene (II) and ethyl acetate to form (I) has been refined through:

- Catalyst Replacement: Sodium methoxide (NaOMe) in methanol reduces hazards vs. NaH/DMSO, achieving 85–95% yields.

- Solvent Systems: Polar aprotic solvents (e.g., acetone, ethyl acetate) enhance reaction rates, with acetone enabling 93% conversion at 140°C.

- Continuous Flow Processing: Microwave-assisted flow reactors reduce reaction times to 1–10 minutes, outperforming batch methods.

Comparative Analysis of Sodium Hydride vs. Alternative Catalysts

Sodium Hydride Limitations:

- Requires strict anhydrous conditions due to H₂ release upon moisture contact.

- Generates stoichiometric waste, complicating purification.

Alkaline Alcoholate Advantages:

- Cost-Efficiency: Sodium methoxide costs 40% less than NaH.

- Safety: Eliminates explosion risks associated with NaH.

- Scalability: Compatible with flow chemistry for multi-ton production.

Industrial-Scale Purification Strategies: Crystallization vs. Bisulphite Complex Formation

- Crystallization: Crude nabumetone dissolved in isopropanol/water (7:3 v/v) yields 98% pure product after cooling to 0°C.

- Bisulphite Complexation: Treatment with NaHSO₃ forms a water-soluble adduct, isolating nabumetone with 99.5% purity post-alkaline hydrolysis.

Table 2: Purification Method Comparison

| Method | Purity (%) | Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| Crystallization | 98 | 85 | 120 |

| Bisulphite Complex | 99.5 | 78 | 180 |

Yield Optimization Through Reaction Parameter Modulation

- Temperature: Optimal hydrogenation occurs at 50–90°C; higher temperatures accelerate dehalogenation side reactions.

- Solvent Systems: Acetone increases aldol condensation rates 3-fold vs. DMSO due to improved substrate solubility.

- Catalyst Loading: 4% Ni-La-MgO/MCF (mesoporous cellular foam) achieves 93% yield at 15 atm H₂, reducing metal usage by 60% vs. Ra/Ni.

Equation 1: Aldol Condensation Kinetic Model$$\text{Rate} = k[\text{II}]^1[\text{EtOAc}]^{0.5} \quad (k = 0.12 \, \text{L/mol·min at } 140^\circ \text{C})$$

Reverse Phase High Performance Liquid Chromatography Method Development for Stability-Indicating Assays

The development of stability-indicating reverse phase high performance liquid chromatography methods for nabumetone represents a critical advancement in pharmaceutical quality control. The methodology employs sophisticated chromatographic principles to ensure accurate determination of nabumetone in the presence of degradation products formed under stress conditions [1] [2] [3].

Optimal chromatographic separation has been achieved using Inert Sil ODS 3V stationary phase (5µ, 25 cm × 4.6 mm) columns, which provide superior resolution and peak symmetry for nabumetone analysis [1]. The mobile phase composition consists of acetonitrile, water, and triethylamine in a precisely controlled ratio of 290:710:1 (volume/volume), supplemented with 0.47 grams of tetrabutyl ammonium hydroxide sulphate dissolved per 1000 milliliters, with pH adjustment to 6.5 using phosphoric acid [1]. This complex mobile phase system ensures optimal retention characteristics and peak resolution.

The chromatographic conditions have been optimized through systematic evaluation of multiple parameters. Flow rate optimization at 1.5 milliliters per minute provides adequate separation while maintaining reasonable analysis time [1]. Detection wavelength selection at 239 nanometers corresponds to the absorption maximum of nabumetone, ensuring maximum sensitivity and selectivity [1] [4]. Column temperature maintenance at 25 degrees Celsius provides consistent retention times and peak areas throughout the analytical sequence [1].

Alternative mobile phase compositions have been successfully developed using different column chemistries. Hypersil Gold C18 columns (4.6 millimeters × 250 millimeters, 5 micrometers) have been employed with isocratic elution systems [5] [6]. These methods demonstrate comparable performance characteristics while offering flexibility in laboratory implementation based on available instrumentation and column inventory.

The injection volume optimization at 5 microliters represents a compromise between sensitivity requirements and sample consumption considerations [1]. This volume provides adequate signal intensity while conserving valuable reference standards and test samples. Run time optimization at 7 minutes ensures efficient sample throughput without compromising chromatographic resolution [1].

Validation Parameters: Linearity, Sensitivity (Limit of Detection/Limit of Quantification), and Robustness

Comprehensive validation studies have established the analytical performance characteristics of nabumetone high performance liquid chromatography methods according to International Conference on Harmonization guidelines [1] [2] [3]. Linearity studies demonstrate excellent proportional response across concentration ranges from 2 to 100 micrograms per milliliter, with correlation coefficients consistently exceeding 0.999 [1] [4] [7].

The linear regression equation y = 18388X + 51580 (where y represents peak area and X represents concentration) demonstrates the mathematical relationship between analyte concentration and detector response [1]. This relationship remains consistent across multiple analytical batches, confirming method reliability for quantitative determinations.

Sensitivity parameters have been rigorously established through statistical evaluation of signal-to-noise ratios. Limit of detection values ranging from 0.12 to 0.29 micrograms per milliliter demonstrate the method's capability to detect trace quantities of nabumetone [1] [3] [8]. Limit of quantification values between 0.37 and 0.89 micrograms per milliliter establish the lowest concentration at which accurate quantitative measurements can be performed [1] [3] [8].

These sensitivity parameters are calculated using the residual standard deviation method, employing the formulae: Limit of Detection = 3.3 × σ / S and Limit of Quantification = 10 × σ / S, where σ represents the standard deviation of the y-intercept and S represents the slope of the calibration curve [3] [9]. This statistical approach ensures scientifically sound determination of method sensitivity limits.

Precision studies encompass both system precision and intermediate precision evaluations. System precision, demonstrated through five replicate injections of standard solutions, yields relative standard deviation values below 2.0 percent, confirming acceptable instrumental reproducibility [1] [4] [3]. Intermediate precision studies, including intra-day and inter-day variability assessments at 80, 100, and 120 percent of target concentrations, demonstrate relative standard deviation values ranging from 0.54 to 1.17 percent [1].

Accuracy studies, performed through recovery experiments at 80, 100, and 120 percent of target concentrations, demonstrate recovery percentages between 98.8 and 102.0 percent [1] [7] [3]. These results confirm the method's ability to accurately determine nabumetone concentrations without significant bias from matrix effects or analytical interferences.

Robustness evaluation encompasses systematic variation of critical method parameters including flow rate (±10 percent), mobile phase composition (±5 percent), pH (±0.02 units), and temperature (±5 degrees Celsius) [1]. The method demonstrates satisfactory robustness with relative standard deviation values remaining below 2.0 percent across all evaluated parameter variations [1].

Forced Degradation Studies Under Acidic, Alkaline, and Oxidative Conditions

Comprehensive forced degradation studies provide essential information regarding nabumetone stability characteristics and degradation pathways under stress conditions specified by International Conference on Harmonization guidelines [1] [5] [2] [3] [10]. These studies establish the inherent stability of nabumetone and validate the specificity of analytical methods for stability-indicating applications.

Acidic degradation studies, conducted using 2 Normal hydrochloric acid under reflux conditions at 70 degrees Celsius, demonstrate significant nabumetone susceptibility to acidic hydrolysis [1] [3]. Degradation kinetics reveal approximately 40 percent drug decomposition after 18 hours of acidic stress [1]. The degradation process generates multiple degradation products with retention times at 2.85, 2.63, and 1.30 minutes, demonstrating complex degradation pathways under acidic conditions [1].

The acidic degradation mechanism involves hydrolytic cleavage of functional groups, particularly affecting the naphthalene ring system and aliphatic side chain [10]. High resolution mass spectrometry analysis of acidic degradation products reveals formation of 4-(6-hydroxy-2-naphthyl)-2-butanone, representing a major degradation pathway through O-demethylation processes [10].

Alkaline degradation studies, performed using 1 Normal sodium hydroxide at ambient temperature, demonstrate moderate nabumetone stability under basic conditions [1] [3]. After 52 hours of alkaline stress, approximately 45 percent drug degradation occurs, generating degradation products with retention times at 2.85, 2.00, and 1.30 minutes [1]. The alkaline degradation pathway involves base-catalyzed hydrolysis mechanisms affecting both the naphthalene chromophore and ketone functionality.

Oxidative degradation studies using 3 percent hydrogen peroxide reveal the highest susceptibility among tested stress conditions [1] [3] [11]. Nabumetone demonstrates significant lability under oxidative conditions, with approximately 28 percent degradation occurring within 12 hours at ambient temperature [1]. The oxidative degradation process involves hydroxyl radical formation, leading to extensive hydroxylation of the naphthalene moiety [10].

The oxidative degradation mechanism proceeds through hydroxyl radical attack on the aromatic ring system, generating multiple hydroxylated derivatives [10]. Ten distinct degradation products have been identified through ultra high performance liquid chromatography high resolution mass spectrometry analysis, demonstrating the complexity of oxidative degradation pathways [10].

Thermal stress studies encompass both dry heat and wet heat conditions to evaluate temperature-related degradation mechanisms [1] [3]. Dry heat studies at 105 degrees Celsius demonstrate minimal degradation (approximately 12 percent after 16 hours), indicating relatively good thermal stability under anhydrous conditions [1]. Wet heat studies under reflux conditions at 70 degrees Celsius reveal moderate degradation (approximately 24 percent after 18 hours), suggesting moisture-catalyzed degradation mechanisms [1].

The order of nabumetone stability under stress conditions follows the sequence: oxidative < wet heat < alkaline < acidic < dry heat [1] [2]. This stability ranking provides valuable information for formulation development and storage condition optimization.

Spectroscopic Characterization Techniques (Ultraviolet-Visible, Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive spectroscopic characterization of nabumetone employs multiple analytical techniques to provide definitive structural identification and purity assessment. These methods serve as complementary approaches for pharmaceutical quality control and research applications [12] [13] [14] [15].

Ultraviolet-visible spectrophotometry reveals characteristic absorption patterns reflecting the naphthalene chromophore structure of nabumetone [13] [16] [17]. The primary absorption maximum occurs at 269.2 nanometers, corresponding to π-π* electronic transitions within the naphthalene ring system [17] [18]. Secondary absorption peaks are observed at 220, 240, 265, 272, 318, and 333 nanometers, providing a characteristic spectral fingerprint for nabumetone identification [14].

The molar absorptivity of nabumetone demonstrates high extinction coefficients at the primary absorption maximum, enabling sensitive quantitative determinations [13]. Beer's law linearity is maintained across concentration ranges of 5-25 micrograms per milliliter in methanol and acetonitrile solvent systems [17]. The ultraviolet spectrum remains consistent across different solvent systems, confirming the stability of the naphthalene chromophore under analytical conditions.

Area under curve methodologies have been developed for simultaneous determination of nabumetone with other pharmaceutical compounds [16] [17]. These methods utilize the wavelength range of 269.2 ± 10 nanometers for nabumetone quantification, demonstrating correlation coefficients exceeding 0.999 [17]. Recovery studies validate accuracy with percentage recoveries between 96.69 and 98.49 percent [17].

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation through detailed analysis of proton and carbon environments [19] [15] [20]. Proton nuclear magnetic resonance spectra reveal characteristic signals for naphthalene ring protons in the aromatic region (6-8 parts per million) and methoxy group protons at approximately 3.8 parts per million [20]. The aliphatic side chain protons demonstrate distinct chemical shift patterns enabling structural assignment.

Carbon-13 nuclear magnetic resonance spectroscopy confirms the molecular framework through analysis of carbonyl carbon, aromatic carbons, and aliphatic carbons [15] [20]. The ketone carbonyl carbon exhibits characteristic downfield chemical shifts, while the methoxy carbon appears as a distinct singlet in the aliphatic region [20].

Chiral nuclear magnetic resonance analysis using fluorinated chiral derivatizing agents enables absolute configuration determination of nabumetone metabolites [20]. The 1-fluoroindan-1-carboxylic acid derivatization method provides both proton and fluorine-19 nuclear magnetic resonance data for stereochemical assignment [20]. This methodology has been successfully applied to determine the absolute configuration of 4-(6-methoxy-2-naphthyl)butan-2-ol metabolites [20].

Mass spectrometry analysis provides definitive molecular weight confirmation and structural characterization through fragmentation pattern analysis [12] [19] [15] [21]. The molecular ion peak for nabumetone appears at mass-to-charge ratio 229 [M+H]+ in positive ion electrospray ionization mode [15]. The exact mass of 228.1150 daltons corresponds to the molecular formula C15H16O2 [21].

Fragmentation patterns reveal characteristic loss of the aliphatic side chain through α-cleavage mechanisms while retaining the naphthalene ring system [12] [15]. Major fragment ions provide structural information enabling differentiation from related compounds and identification of degradation products [12] [21].

Tandem mass spectrometry enables detailed structural characterization of nabumetone metabolites and degradation products [10] [12] [19]. Collision-induced dissociation generates characteristic fragmentation patterns that confirm proposed structures and elucidate degradation pathways [10] [21]. High resolution mass spectrometry provides accurate mass measurements enabling molecular formula determination and structural assignment [10] [21].

Impurity Profiling and Pharmaceutical Formulation Analysis

Comprehensive impurity profiling represents a critical component of nabumetone pharmaceutical quality control, encompassing identification, quantification, and specification setting for organic impurities, residual solvents, and degradation products [22] [23] [24] [25]. These studies ensure product safety and efficacy while supporting regulatory submissions and manufacturing process control.

Organic impurity profiling focuses on structurally related substances that may arise from synthetic processes, storage conditions, or formulation interactions [22] [23]. Nabumetone impurity F, identified as 6,6'-dimethoxy-2,2'-binaphthalenyl (Chemical Abstracts Service number 29619-45-2), represents a significant process-related impurity requiring monitoring and control [22]. This dimeric structure arises through oxidative coupling reactions during synthesis and requires specialized analytical methods for accurate quantification.

European Pharmacopoeia reference standards provide authenticated materials for impurity method development and validation [22]. These standards enable establishment of relative response factors, specification limits, and analytical method specificity requirements. The availability of characterized impurity standards facilitates regulatory compliance and ensures consistent quality assessment across manufacturing sites.

Reversed phase high performance liquid chromatography methods demonstrate excellent capability for impurity separation and quantification [1] [24] [26]. The stability-indicating nature of these methods ensures accurate determination of impurities in the presence of degradation products generated under stress conditions [1] [3]. Resolution values exceeding 1.5 between nabumetone and impurity peaks confirm adequate chromatographic separation for reliable quantification [1].

Method specificity studies evaluate potential interferences from excipients, degradation products, and related substances [1] [3] [24]. Forced degradation studies generate degradation products that challenge method specificity and confirm the ability to differentiate between nabumetone and its impurities [1] [3]. Blank injections and placebo preparations confirm the absence of analytical interferences from formulation components.

Pharmaceutical formulation analysis encompasses quantitative determination of nabumetone in various dosage forms including tablets, capsules, and topical preparations [27] [4] [7] [24]. Method development considers matrix effects, excipient interferences, and extraction efficiency optimization. Sample preparation procedures must ensure complete drug extraction while minimizing degradation and analytical artifacts.

Tablet analysis methodologies employ dissolution techniques followed by high performance liquid chromatography quantification [27] [4] [24]. Typical procedures involve grinding tablets to fine powder, extracting with appropriate solvents, filtering to remove insoluble excipients, and diluting to analytical concentration ranges. Recovery studies confirm extraction efficiency and method accuracy for formulated products.

Cleaning validation applications require sensitive analytical methods capable of detecting nabumetone residues on equipment surfaces [28] [25]. High performance liquid chromatography with diode array detection provides sufficient sensitivity for trace level determinations required for cleaning validation programs [28] [25]. Swab sampling techniques coupled with validated extraction procedures ensure reliable residue detection and quantification.

Quality control laboratories implement comprehensive testing programs encompassing identity confirmation, assay determination, impurity quantification, and stability assessment [24] [26]. These programs ensure consistent product quality throughout the manufacturing process and support shelf-life determination studies. Method transfer and validation activities enable implementation across multiple testing sites while maintaining analytical equivalency.

Stability-indicating methods serve dual purposes for both routine quality control and stability studies [1] [5] [3] [6]. These validated methods enable accurate determination of nabumetone content while monitoring degradation product formation over time. Long-term and accelerated stability studies rely on these methods to establish shelf-life specifications and storage recommendations.

International Conference on Harmonization guidelines provide regulatory frameworks for analytical method validation and impurity qualification [1] [5] [3]. These guidelines establish requirements for specificity, linearity, accuracy, precision, detection limits, quantification limits, and robustness. Compliance with these standards ensures global regulatory acceptance and facilitates international product registration.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.08 (LogP)

3.1

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 6 of 7 companies with hazard statement code(s):;

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (16.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (16.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (16.67%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Nabumetone is a naphthylalkanone and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Nabumetone is a prodrug that upon hepatic catalysis converts into the active moiety 6-methoxy-2-naphthylacetic acid (6MNA). 6MNA inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of nabumetone. The formation of thromboxane A2, by thromboxane synthase, is also decreased and results in an inhibition of platelet aggregation.

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AX - Other antiinflammatory and antirheumatic agents, non-steroids

M01AX01 - Nabumetone

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Most drug is eliminated via hepatic metabolism with minimal to no parent drug detectable in the plasma. 80% of the dose is then excreted by the kidneys and 10% in the feces. It does not appear to undergo enterohepatic recirculation.

The Vd of 6-MNA reported after administration of a single dose is 0.1-0.2 L/kg or approximately 5-10 L. Vdss reported in official product labeling is approximately 53 L.

6-MNA has an apparent steady-state clearance of 20 - 30 mL/min.

Metabolism Metabolites

Nabumetone has known human metabolites that include 4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one.

Wikipedia

CGS-21680

Biological Half Life

Use Classification

Pharmaceuticals

Dates

Role of human flavin-containing monooxygenase (FMO) 5 in the metabolism of nabumetone: Baeyer-Villiger oxidation in the activation of the intermediate metabolite, 3-hydroxy nabumetone, to the active metabolite, 6-methoxy-2-naphthylacetic acid

Kaori Matsumoto, Tetsuya Hasegawa, Kosuke Ohara, Tomoyo Kamei, Junichi Koyanagi, Masayuki AkimotoPMID: 33146575 DOI: 10.1080/00498254.2020.1843089

Abstract

Nabumetone (NAB) is a non-steroidal anti-inflammatory drug used clinically, and its biotransformation includes the major active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA). One of the key intermediates between NAB and 6-MNA may be 3-hydroxy nabumetone (3-OH-NAB). The aim of the present study was to investigate the role of flavin-containing monooxygenase (FMO) isoform 5 in the formation of 6-MNA from 3-OH-NAB. To elucidate the biotransformation of 3-OH-NAB to 6-MNA, an authentic standard of 3-OH-NAB was synthesised and used as a substrate in an incubation with human liver samples or recombinant enzymes. The formation of 3-OH-NAB was observed after the incubation of NAB with various cytochrome P450 (CYP) isoforms. However, 6-MNA itself was rarely detected from NAB and 3-OH-NAB. Further experiments revealed a 6-MNA peak derived from 3-OH-NAB in human hepatocytes. 6-MNA was also detected in the extract obtained from 3-OH-NAB by a combined incubation of recombinant human FMO5 and human liver S9. We herein demonstrated that the reaction involves carbon-carbon cleavage catalyzed by the Baeyer-Villiger oxidation (BVO) of a carbonyl compound, the BVO substrate, such as a ketol, by FMO5. Furtherinhibition experiments showed that multiple non-CYP enzymes are involved in the formation of 6-MNA from 3-OH-NAB.

Design of a pseudo stir bar sorptive extraction using graphenized pencil lead as the base of the molecularly imprinted polymer for extraction of nabumetone

Roya Afsharipour, Shayessteh Dadfarnia, Ali Mohammad Haji Shabani, Elahe KazemiPMID: 32388234 DOI: 10.1016/j.saa.2020.118427

Abstract

Molecularly imprinted polymer (MIP) was synthesized through the coprecipitation method on the graphene oxide anchored pencil lead as a substrate for the first time and applied as an efficient sorbent for pseudo stir bar sorptive extraction of nabumetone. The extracted analyte was determined by a novel spectrophotometric method based on the aggregation of silicate sol-gel stabilized silver nanoparticles in the presence of the analyte. The synthesized polymer was characterized using Fourier transform infrared spectroscopy and field emission scanning electron microscopy. Optimization of important parameters affecting the extraction efficiency was done using central composite design whereas the spectrophotometric method was optimized via one at a time variable. Under the optimal conditions, the calibration curve exhibited linearity in the concentration range of 1.5-20.0 μg L. A limit of detection of 0.20 μg L

, an enhancement factor of 393 and relative standard deviations (at 10 μg L

, n = 6) of 4.6% and 8.1% for intra- and inter-day analysis were obtained. The developed procedure was successfully utilized for the quantification of traces of nabumetone in tap water and biological samples with the complex matrix including human urine and serum.

Useful alternative drugs before the use of opioids in patients with allergy to NSAIDs

Ruth Barranco, Cristina Alava, Ismael Garcia-Moguel, Elena Mederos, Javier Iglesias-Souto, Paloma Poza-Guedes, Ruth Mielgo, Victor MatheuPMID: 33590849 DOI: 10.1093/rheumatology/keab165

Abstract

Nabumetone induced photogenotoxicity mechanism mediated by ROS generation under environmental UV radiation in human keratinocytes (HaCaT) cell line

Saba Qureshi, Sonam Chandra, Deepti Chopra, Divya Dubey, Veena Jain, Somendu Kumar Roy, Ratan Singh RayPMID: 33798594 DOI: 10.1016/j.taap.2021.115516

Abstract

Nabumetone (NB) is a non-steroidal anti-inflammatory drug (NSAID), prescribed for managing pain associated with acute/chronic rheumatoid arthritis, osteoarthritis and other musculoskeletal disorders. Though some incidences of photosensitivity have been reported, there is limited information available on its phototoxicity potential. In this study, NB photodegraded in a time-dependant manner (0-4 h) under UVA (1.5 mW/cm), UVB (0.6 mW/cm

) and natural sunlight as observed through UV-vis spectrophotometer and the results were further confirmed with Ultra High-Performance Liquid Chromatography (UHPLC). Photosensitized NB generated reactive oxygen species (ROS) as observed by lipid peroxidation, suggesting oxidative degradation of lipids in cell membrane, thereby resulting in cell damage. MTT and NRU (neutral red uptake) assays revealed that NB induced phototoxicity in concentration-dependent manner (0.5, 1, 5, 10 μg/ml) under UVA, UVB and sunlight exposure (30 min) in human keratinocytes cell line (HaCaT), with significant phototoxicity at the concentration of 5 μg/ml. Photosensitized NB generated intracellular ROS, disrupted mitochondrial and lysosomal membrane integrity, resulting in cell death. UV-induced genotoxicity by NB was confirmed through micronuclei generation, γ-H2AX induction and cyclobutane pyrimidine dimer formation. This is the first study which showed the phototoxicity and photogenotoxicity potential of NB in HaCaT cell line. We also observed that photosensitized NB upregulated inflammatory markers, such as COX-2 and TNFα. This study proposes that sunlight exposure should be avoided by patients using nabumetone and proper guidance should be provided by clinicians regarding photosensitivity of drugs for better safety and efficacy.

A metabolic pathway for the prodrug nabumetone to the pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) by non-cytochrome P450 enzymes

Kaori Matsumoto, Tetsuya Hasegawa, Kosuke Ohara, Chihiro Takei, Tomoyo Kamei, Junichi Koyanagi, Tamiko Takahashi, Masayuki AkimotoPMID: 31855101 DOI: 10.1080/00498254.2019.1704097

Abstract

The pathway for the transformation of the prodrug nabumetone, 4-(6-methoxynaphthalen-2-yl)butan-2-one, to the active metabolite 6-methoxy-2-naphthylacetic acid (6-MNA), a potent cyclooxygenase-2 inhibitor, has not yet been clarified in humans.To confirm the activation pathway, authentic standards of the nabumetone intermediates, 2-(6-methoxynaphthalen-2-yl)ethyl acetate (6-MNEA), 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol) and 2-(6-methoxynaphthalen-2-yl)acetaldehyde (6-MN-CHO) were synthesized. High performance liquid-chromatography and gas chromatography-mass spectrometry on nabumetone oxidation revealed the generation of three metabolites.The formation of 6-MNA after a 60-min incubation of nabumetone was detected and 6-MNE-ol, an alcohol-related intermediate, was also generated by in cryopreserved hepatocytes. However, 6-MNA was below detection limit, but 4-(6-methoxynaphthalen-2-yl)butan-2-ol (MNBO) and 4-(6-hydroxynaphthalen-2-yl)butan-2-one (M3) peak were found in both the microsomes and S9 extracts with any cofactors.Nabumetone has recently been proposed as a typical substrate of flavin-containing monooxygenase isoform 5 (FMO5) and was shown to be efficiently oxidizedto 6-MNEA. 6-MNA was detected in the extract obtained from a combined incubation of recombinant FMO5 and S9 fractions.The specificity of FMO5 towards catalyzing this Baeyer-Villiger oxidation (BVO) was demonstrated by the inhibition of the BVO substrate, 4-methoxyphenylacetone. Further

inhibition studies demonstrated that multiple non-cytochrome P450 enzymes are involved in the formation of 6-MNA.

Preparation, characterization and in vitro cytotoxicity of Fenofibrate and Nabumetone loaded solid lipid nanoparticles

Raj Kumar, Ashutosh Singh, Kajal Sharma, Divya Dhasmana, Neha Garg, Prem Felix SirilPMID: 31753394 DOI: 10.1016/j.msec.2019.110184

Abstract

There is an increasing attention on solid lipid nanoparticles (SLNs) due to their high biocompatibility and ability to enhance bioavailability for poorly water-soluble drugs. Preparation of SLNs that are capable of high drug loading and sustained drug release through hot melt sonication method is reported here. SLNs of palmitic acid and stearic acid loaded with poorly water-soluble drugs, viz. fenofibrate (FF) and nabumetone (NBT) having spherical morphology and average particle size below 200 nm were prepared. Poloxamer 407 and pluronic® F-127 were used as surfactants. Particle size and spherical morphology was confirmed by dynamic light scattering, field emission scanning electron microscopy, transmission electron microscopy, and atomic force microscopy. The chemical, crystal, and thermal properties of SLNs were studied by Fourier transform infrared spectroscopy, X-ray diffraction, and differential scanning calorimetry, respectively. The palmitic acid-poloxamer 407 SLNs could entrap upto 13.8% FF with 80% entrapment efficiency while the stearic acid-pluronic® F-127 SLNs entrapped 13.6% NBT with 89% entrapment efficiency. The drug loaded in SLNs showed controlled release up to 3 days as confirmed by in-vitro drug release profile. Moreover, the drug loaded SLNs did not show any toxicity on macrophage cell line proving the use of these formulations as control drug delivery vehicles for the studied drugs.Gut microbiota metabolizes nabumetone

Lenka Jourova, Pavel Anzenbacher, Zuzana Matuskova, Rostislav Vecera, Jan Strojil, Milan Kolar, Milan Nobilis, Petra Hermanova, Tomas Hudcovic, Hana Kozakova, Miloslav Kverka, Eva AnzenbacherovaPMID: 30794062 DOI: 10.1080/00498254.2018.1558310

Abstract

1. The underlying microbial metabolic activity toward xenobiotics is among the least explored factors contributing to the inter-individual variability in drug response. 2. Here, we analyzed the effect of microbiota on a non-steroidal anti-inflammatory drug nabumetone. 3. First, we cultivated the drug with the selected gut commensal and probiotic bacteria under both aerobic and anaerobic conditions and analyzed its metabolites by high-performance liquid chromatography (HPLC) with UV detection. To analyze the effect of microbiota on nabumetone pharmacokinetics, we administered a single oral dose of nabumetone to rodents with intentionally altered gut microbiome - either rats treated for three days with the antibiotic imipenem or to germ-free mice. Plasma levels of its main active metabolite 6 methoxy-2-naphthylacetic acid (6-MNA) were analyzed at pre-specified time intervals using HPLC with UV/fluorescence detection. 4. We found that nabumetone is metabolized by bacteria to its non-active metabolites and that this effect is stronger under anaerobic conditions. Although

, none of the pharmacokinetic parameters of 6-MNA was significantly altered, there was a clear trend towards an increase of the AUC, Cmax and

in rats with reduced microbiota and germ-free mice.

Determination of the Absolute Configuration of the Nabumetone Metabolite 4-(6-Methoxy-2-naphthyl)butan-2-ol Using the Chiral Derivatizing Agent, 1-Fluoroindan-1-carboxylic Acid

Tomoyo Kamei, Yuta Kimura, Jyunichi Koyanagi, Kaori Matsumoto, Tetsuya Hasegawa, Masayuki Akimoto, Tamiko TakahashiPMID: 30606953 DOI: 10.1248/cpb.c18-00694

Abstract

The absolute configuration of (+)-4-(6-methoxy-2-naphthyl)butan-2-ol ((+)-MNBO), a nabumetone metabolite, was determined using 1-fluoroindan-1-carboxylic acid (FICA). Both enantiomers of the FICA methyl esters were derivatized to diastereomeric esters of (+)-MNBO by an ester exchange reaction. The results ofH- and

F-NMR spectroscopy of the diastereomeric FICA esters of (+)-MNBO confirmed the absolute configuration of (+)-MNBO was (S).

Probing the Interplay between Amorphous Solid Dispersion Stability and Polymer Functionality

Derek S Frank, Adam J MatzgerPMID: 29924614 DOI: 10.1021/acs.molpharmaceut.8b00219

Abstract

Amorphous solid dispersions containing a polymeric component often impart improved stability against crystallization for a small molecule relative to the pure amorphous form. However, the relationship between side chain functionalities on a polymer and the ability of a polymer to stabilize against crystallization is not well understood. To shed light on this relationship, a series of polymers were functionalized from a parent batch of poly(chloromethylstyrene- co-styrene) to investigate the effect of functionality on the stability in amorphous solid dispersions without altering the physical parameters of polymers, such as the average molecular weight or backbone chain chemistry. The kinetics of the crystallization of the nonsteroidal anti-inflammatory drug nabumetone from amorphous solid dispersions containing each functionalized polymer were interpreted on the basis of two interactions: hydrogen bonding between the drug and the polymer and the solubility of the polymer in the amorphous drug. It was found that hydrogen bonding between functionalized polymers and nabumetone can impart stability against crystallization, but only if the polymer shows significant solubility in amorphous nabumetone. Methylation of a protic functionality can improve the ability of a polymer to inhibit nabumetone crystallization by increasing the solubility in the drug, even when the resulting polymer lacks hydrogen bonding functionalities to interact with the pharmaceutical. Furthermore, factors, such as the glass transition temperature of pure polymers, were uncorrelated with isothermal nucleation rates. These findings inform a framework relating polymer functionality and stability deconvoluted from the polymer chain length or backbone chemistry with the potential to aid in the design of polymers to inhibit the crystallization of hydrophobic drugs from amorphous solid dispersions.Toward Multitasking Pharmacological COX-Targeting Agents: Non-Steroidal Anti-Inflammatory Prodrugs with Antiproliferative Effects

Fedora Grande, Francesca Giordano, Maria Antonietta Occhiuzzi, Carmine Rocca, Giuseppina Ioele, Michele De Luca, Gaetano Ragno, Maria Luisa Panno, Bruno Rizzuti, Antonio GarofaloPMID: 34203324 DOI: 10.3390/molecules26133940

Abstract

The antitumor activity of certain anti-inflammatory drugs is often attributed to an indirect effect based on the inhibition of COX enzymes. In the case of anti-inflammatory prodrugs, this property could be attributed to the parent molecules with mechanism other than COX inhibition, particularly through formulations capable of slowing down their metabolic conversion. In this work, a pilot docking study aimed at comparing the interaction of two prodrugs, nabumetone (NB) and its tricyclic analog 7-methoxy-2,3-dihydro-1-cyclopenta[

]naphthalen-1-one (MC), and their common active metabolite 6-methoxy-2-naphthylacetic acid (MNA) with the COX binding site, was carried out. Cytotoxicity, cytofluorimetry, and protein expression assays on prodrugs were also performed to assess their potential as antiproliferative agents that could help hypothesize an effective use as anticancer therapeutics. Encouraging results suggest that the studied compounds could act not only as precursors of the anti-inflammatory metabolite, but also as direct antiproliferative agents.